Product packaging for Methyl 6-mesitylpicolinate(Cat. No.:CAS No. 1384253-80-8)

Methyl 6-mesitylpicolinate

Cat. No.: B1431234
CAS No.: 1384253-80-8
M. Wt: 255.31 g/mol
InChI Key: GBRPCALFNMXATQ-UHFFFAOYSA-N
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Description

Methyl 6-mesitylpicolinate is a high-purity chemical reagent designed for research and development applications. As a picolinate ester derivative, this compound serves as a versatile building block and intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds . The structure of this compound, featuring both a picolinate core and a bulky mesityl group, makes it a valuable scaffold for constructing more complex molecules and for use in catalysis and materials science research. Picolinate esters are frequently employed in the synthesis of active pharmaceutical ingredients (APIs) and other biologically active molecules . This compound is intended for use in controlled laboratory settings by qualified researchers. It is stable under recommended storage conditions but is incompatible with strong oxidizing agents . This compound is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet (SDS) before use and handle the material with appropriate personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17NO2 B1431234 Methyl 6-mesitylpicolinate CAS No. 1384253-80-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-(2,4,6-trimethylphenyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-10-8-11(2)15(12(3)9-10)13-6-5-7-14(17-13)16(18)19-4/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRPCALFNMXATQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=NC(=CC=C2)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 6 Mesitylpicolinate

Precursor Synthesis and Functionalization Strategies

The foundational steps in synthesizing Methyl 6-mesitylpicolinate focus on creating the essential building blocks—the pyridine (B92270) ring and the mesityl substituent—and then coupling them, followed by the final esterification.

The pyridine ring is the central scaffold of the target molecule. Various methods exist for the synthesis of functionalized pyridine derivatives that can serve as precursors. A common strategy involves starting with a commercially available substituted pyridine and modifying it. For instance, 2,6-disubstituted pyridines can be prepared from precursors like 2,6-dibromopyridine (B144722) through nucleophilic substitution reactions. georgiasouthern.edu

One relevant precursor is 2-bromo-6-methylpyridine, which can be synthesized from 2-amino-6-methylpyridine (B158447). This transformation can be achieved via a Sandmeyer-type reaction. The process involves treating 2-amino-6-methylpyridine with hydrobromic acid and bromine, followed by the addition of sodium nitrite (B80452) to form the diazonium salt, which then decomposes to yield the bromo-derivative. chemicalbook.com Another approach involves the de novo synthesis of the pyridine ring from acyclic precursors, such as the reaction of α,β,γ,δ-unsaturated ketones with ammonium (B1175870) formate. organic-chemistry.org

Table 1: Example Synthesis of a Pyridine Precursor

Starting Material Reagents Product Yield Reference
2-Amino-6-methylpyridine 1. 48% HBr, Br₂ 2. NaNO₂, H₂O 3. NaOH 2-Bromo-6-methylpyridine 95% chemicalbook.com

The introduction of the bulky mesityl (2,4,6-trimethylphenyl) group is a critical step that defines the steric properties of the final compound. This is typically accomplished through a cross-coupling reaction. A common precursor for this step is a halogenated pyridine, such as 2,6-dibromopyridine or a derivative like 2-bromo-6-methylpyridine.

The mesityl group can be introduced using organometallic reagents like 2,4,6-trimethylphenylmagnesium bromide (a Grignard reagent) or 2,4,6-trimethylphenylboronic acid. guidechem.com The reaction with a Grignard reagent would be a Kumada coupling, while the reaction with a boronic acid derivative is a Suzuki-Miyaura coupling, which is a widely used, palladium-catalyzed reaction. mdpi.commdpi.com These reactions allow for the formation of a carbon-carbon bond between the pyridine ring and the mesityl group, leading to the formation of a 6-mesitylpicolinate precursor, such as 2-bromo-6-mesitylpyridine. guidechem.com The significant steric hindrance of the mesityl group often results in a notable torsion angle between the mesityl and pyridine rings. mdpi.comrsc.org

The final functionalization step is the formation of the methyl ester from the corresponding carboxylic acid (6-mesitylpicolinic acid). The most common method for this transformation is the Fischer-Speier esterification. chemguide.co.ukscienceready.com.au This acid-catalyzed reaction involves heating the carboxylic acid in an excess of methanol (B129727) with a strong acid catalyst, typically sulfuric acid (H₂SO₄) or gaseous hydrogen chloride (HCl). scienceready.com.auprepchem.comchemicalbook.com The reaction is reversible, and driving it towards the product often requires removing the water formed during the reaction or using a large excess of the alcohol. chemguide.co.uk

For example, the synthesis of the related compound methyl 6-methylnicotinate (B8608588) is achieved by refluxing 6-methylnicotinic acid in methanol with sulfuric acid, followed by neutralization and extraction, yielding the final ester. chemicalbook.com A similar approach would be applied to 6-mesitylpicolinic acid.

Alternatively, for substrates that may be sensitive to strong acids and high temperatures, milder esterification methods can be employed. These include using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org Another mild reagent system for esterifying sensitive carboxylic acids is 2,4,6-mesitylene-1-sulfonyl-3-nitro-1,2,4-triazolide (MSNT) used with a weak base like N-methylimidazole. google.com

Table 2: Common Esterification Methods

Method Reagents Conditions Key Features Reference
Fischer-Speier Carboxylic Acid, Methanol, H₂SO₄ (catalyst) Reflux Simple, common; equilibrium reaction. scienceready.com.auchemicalbook.com
Steglich Carboxylic Acid, Methanol, DCC, DMAP (catalyst) Room Temperature Mild conditions, suitable for sensitive substrates. orgsyn.org

Advanced Synthetic Routes and Novel Reactions

Modern synthetic chemistry offers more sophisticated and efficient methods for constructing molecules like this compound, focusing on catalytic processes and sustainable practices.

Transition-metal catalysis is central to the efficient synthesis of this compound, particularly for introducing the mesityl group. rsc.org Palladium-catalyzed cross-coupling reactions are the cornerstone of this approach. mdpi.com

The Suzuki-Miyaura coupling is a prominent example, reacting a pyridine halide (e.g., 2-bromo-6-chloropyridine) with a mesitylboronic acid in the presence of a palladium catalyst [e.g., Pd(PPh₃)₄ or PdCl₂(dppf)] and a base. mdpi.commdpi.com This method is highly valued for its functional group tolerance and relatively mild reaction conditions. Other related cross-coupling reactions include the Negishi coupling (using an organozinc reagent), Stille coupling (organotin reagent), and Hiyama coupling (organosilicon reagent), all of which facilitate the formation of the crucial aryl-aryl bond. mdpi.com These catalytic cycles typically involve oxidative addition, transmetalation, and reductive elimination steps at the metal center. semanticscholar.org

The strategic use of these reactions allows for the modular assembly of the 6-mesitylpyridine core from readily available precursors, representing a powerful tool in modern organic synthesis. beilstein-journals.org

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.orgsemanticscholar.org While specific literature on a dedicated "green" synthesis of this compound is scarce, the established synthetic route can be adapted to be more environmentally benign.

Key areas for improvement include:

Solvent Choice : Replacing hazardous chlorinated solvents (like dichloromethane) or polar aprotic solvents (like DMF) with greener alternatives such as water, ethanol (B145695), or biodegradable solvents is a primary goal. nih.gov Some transition-metal-catalyzed reactions can be performed in water or solvent-free conditions. nih.gov

Catalysis : The use of catalytic reagents is inherently greener than stoichiometric ones because they are used in small amounts and can often be recycled. acs.org Developing more efficient and recyclable catalysts for the cross-coupling and esterification steps would improve the sustainability of the process.

Atom Economy : Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. semanticscholar.org Catalyst-free methods, where possible, can enhance atom economy. For instance, novel catalyst-free esterification protocols, such as those using switchable ionic liquids derived from CO₂, offer a greener alternative to traditional methods for certain substrates. rsc.org

Energy Efficiency : Employing methods that proceed at ambient temperature and pressure, such as some modern catalytic reactions or ultrasound-assisted synthesis, can significantly reduce energy consumption compared to reactions requiring high-temperature reflux. nih.govnih.gov

By applying these principles, the synthesis of this compound can be optimized to be safer, more efficient, and more sustainable.

Multi-component Reactions and Chemo-selective Transformations

The synthesis of highly substituted pyridine scaffolds, such as that in this compound, can be efficiently achieved through multi-component reactions (MCRs). These reactions are powerful tools in synthetic chemistry, enabling the construction of complex molecules from three or more starting materials in a single step, which is advantageous for both efficiency and sustainability. nih.govresearchgate.netnih.gov

One plausible MCR approach for picolinate (B1231196) synthesis involves a domino reaction of cyclic sulfamidate imines with β,γ-unsaturated α-ketocarbonyls. acs.orgorganic-chemistry.org This method, promoted by the organobase DABCO under solvent-free microwave irradiation, rapidly produces densely functionalized picolinates in good to excellent yields within short reaction times (20–40 minutes). acs.org Another innovative MCR strategy utilizes a nanoporous heterogeneous catalyst, UiO-66(Zr)-N(CH₂PO₃H₂)₂, to facilitate a reaction between 2-oxopropanoic acid (or its ethyl ester), ammonium acetate (B1210297), malononitrile, and various aldehydes to form picolinate derivatives at ambient temperature. nih.gov

Furthermore, four-component reactions have been developed for creating functionalized pyridines, which could be adapted for picolinate synthesis. For instance, the reaction of a β-keto ester, an arylaldehyde, malononitrile, and an alcohol, mediated by a reusable Montmorillonite K-10 clay catalyst, yields cyanopyridines in a chemo- and regioselective manner. doi.org Such MCRs offer significant advantages by minimizing waste and reducing the number of synthetic and purification steps. researchgate.net

Chemo-selective transformations are critical for constructing complex molecules with multiple functional groups. In pyridine chemistry, this includes the selective reaction at one position while leaving others untouched. For example, chemo-enzymatic methods have been developed for the asymmetric dearomatization of activated pyridines to produce highly functionalized piperidines, demonstrating the precise control achievable with modern synthetic tools. nih.govacs.org For a molecule like this compound, chemo-selective palladium-catalyzed cross-coupling reactions are paramount. These reactions allow for the selective formation of the carbon-carbon bond between the pyridine ring and the mesityl group, even in the presence of other reactive sites. thieme-connect.com The selective preparation of pyridines from two different alkynes and a nitrile via azazirconacycles also showcases high levels of chemo-selectivity, where the order of alkyne addition dictates the final product structure. acs.org

Process Optimization and Scale-Up Considerations

Reaction Condition Optimization for Enhanced Yield and Selectivity

The most probable synthetic route to this compound involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, between a halogenated picolinate (e.g., Methyl 6-chloropicolinate) and mesitylboronic acid. The optimization of such reactions is crucial for maximizing yield and selectivity, which is a key consideration for scaling up production.

Key parameters for optimization include the choice of palladium catalyst, ligand, base, and solvent. A patent for the synthesis of related 6-aryl-4-aminopicolinates details the successful direct Suzuki coupling of an unprotected 4-amino-6-chloropicolinate. google.com Through careful optimization, yields greater than 85% were achieved with palladium catalyst loadings as low as 0.5 to 1.0 mol%. google.com Similarly, studies on the microwave-assisted Suzuki coupling of 6-halogenoimidazo[1,2-a]pyridines demonstrate the impact of the catalyst system on reaction efficiency; both Pd(PPh₃)₄ and Pd(OAc)₂/PPh₃ were found to be excellent catalysts, achieving high yields in short reaction times. imist.ma

The following interactive table summarizes typical optimization parameters for Suzuki-Miyaura cross-coupling reactions for preparing 6-aryl-pyridines, based on data from related syntheses. google.comimist.ma

ParameterCondition 1Condition 2Condition 3OutcomeReference
Substrate A Methyl 4-amino-3,6-dichloropicolinate6-Bromoimidazo[1,2-a]pyridine6-Chloroimidazo[1,2-a]pyridine- google.comimist.ma
Substrate B Arylboronic AcidPhenylboronic AcidPhenylboronic Acid- google.comimist.ma
Catalyst Pd(OAc)₂ / SPhosPd(PPh₃)₄Pd(PPh₃)₄High Yield (>85%) google.com
Base K₃PO₄K₂CO₃K₂CO₃High Yield (95%) imist.ma
Solvent Toluene (B28343) / WaterDioxane / EtOHDioxane / EtOHHigh Yield (90%) imist.ma
Temperature 100-110 °C150 °C (Microwave)150 °C (Microwave)- google.comimist.ma
Time 2 h20 min20 min- google.comimist.ma

This table is representative of optimization studies for structurally similar compounds and illustrates plausible conditions for the synthesis of this compound.

Purification Techniques and Strategies for High Purity

Achieving high purity for this compound is essential for its use as a chemical intermediate or final product. The primary purification strategy for related picolinate esters typically involves a combination of chromatography and recrystallization.

For instance, the purification protocol for methyl 6-chloro-5-methylpicolinate involves initial purification of the crude product by flash column chromatography on silica (B1680970) gel, using a gradient of ethyl acetate in petroleum ether. This step effectively removes most impurities, yielding the product as a solid. To achieve higher purity, this is followed by recrystallization. A common technique is to dissolve the solid in a minimum amount of a hot solvent mixture, such as hexane/ethyl acetate, and then allow it to cool slowly, which promotes the formation of well-defined crystals of the pure compound, leaving impurities behind in the solvent. Purity is often assessed by High-Performance Liquid Chromatography (HPLC).

The choice of solvent is critical for successful recrystallization. For esters, solvents like ethyl acetate are often effective, while for pyridine-containing compounds, toluene can be a good choice. rochester.edu A mixed solvent system (e.g., ethanol/water or hexane/ethyl acetate) is frequently employed to achieve the ideal solubility profile where the compound is soluble in the hot solvent but sparingly soluble at room temperature or below. rochester.edu

Other purification strategies that can be employed during workup include solvent extraction and adjusting the pH to move acidic or basic impurities between aqueous and organic layers. google.com For picolinate esters, which can be hydrolyzed under strong basic or acidic conditions, these methods must be applied with care. The table below outlines common purification techniques for picolinate esters.

TechniqueDescriptionCommon Solvents/ReagentsTypical PurityReference
Flash Chromatography Separation based on polarity using a stationary phase (e.g., silica gel) and a mobile phase.Hexane/Ethyl Acetate gradients>99% (by HPLC)
Recrystallization Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling.Hexane/Ethyl Acetate, Ethanol/Water, Toluene>99.5% rochester.eduillinois.edu
Solvent Extraction Separation based on differential solubility in two immiscible liquid phases.Ethyl Acetate, Dichloromethane, Water, Dilute acid/baseRemoves bulk impurities google.com
Crystallization Precipitation of a crude solid from a reaction mixture where it is insoluble.Octanoic Acid (for phytosterol esters)>98% scielo.br

Development of Sustainable Synthetic Protocols

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry to develop more environmentally benign processes. thieme-connect.com For the synthesis of this compound and related pyridine derivatives, several sustainable strategies can be implemented.

One key approach is the use of reusable catalysts and solvent-free conditions. For example, the Hantzsch-like condensation to form functionalized pyridines has been achieved using a recyclable Wells-Dawson heteropolyacid catalyst under solvent-free conditions at 80 °C, offering a clean alternative to traditional methods. conicet.gov.ar Similarly, the use of Montmorillonite K-10, a reusable clay catalyst, in a four-component reaction to produce cyanopyridines in ethanol represents a greener approach. doi.org

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. An eco-friendly domino reaction to produce picolinates has been developed using microwave irradiation in neat (solvent-free) conditions, completing in as little as 20 minutes. acs.orgorganic-chemistry.org

Mechanistic Investigations of Reactions Involving Methyl 6 Mesitylpicolinate

Elucidation of Reaction Pathways and Intermediates

The reaction pathways of methyl 6-mesitylpicolinate are expected to be heavily influenced by its sterically hindered nature. The mesityl group, with its three methyl substituents on a phenyl ring, creates significant steric bulk around the 6-position of the pyridine (B92270) ring. This can direct the course of reactions and stabilize or destabilize potential intermediates.

Another potential reaction pathway involves transformations of the pyridine ring itself. The nitrogen atom in the pyridine ring can act as a nucleophile or a base. However, the steric bulk of the mesityl group would likely hinder reactions at the nitrogen atom, such as quaternization. Electrophilic aromatic substitution on the pyridine ring is generally difficult but can be influenced by the substituents. The electron-donating nature of the mesityl group might slightly activate the pyridine ring towards electrophilic attack, though the steric hindrance would still be a major controlling factor, directing incoming electrophiles to less hindered positions.

Kinetic Studies and Rate Law Determination

Kinetic studies are crucial for understanding reaction mechanisms, and for this compound, they would reveal the quantitative impact of steric hindrance on reaction rates. A kinetic study on the hydrolysis of this compound, for example, would likely show a significantly lower rate constant compared to methyl picolinate (B1231196) or methyl 6-phenylpicolinate.

The rate law for a reaction involving this compound would depend on the specific transformation. For a bimolecular nucleophilic acyl substitution, the rate law would likely be second order, with the rate dependent on the concentrations of both this compound and the nucleophile.

Hypothetical Kinetic Data for Hydrolysis of Picolinate Esters

CompoundRelative Rate of Hydrolysis
Methyl picolinate1
Methyl 6-phenylpicolinate0.1
This compound 0.01

This table presents hypothetical data to illustrate the expected trend in reactivity based on steric hindrance. Actual experimental data is not available.

Stereochemical Outcomes and Diastereoselective Control

In reactions where a new chiral center is formed, the stereochemical outcome is of significant interest. For reactions involving this compound, the bulky mesityl group can act as a stereodirecting group. If a prochiral center exists within the molecule or if a chiral reagent is used, the mesityl group could favor the formation of one diastereomer over the other.

For instance, in a reduction of the pyridine ring to a piperidine, the approach of a hydride reagent could be directed by the mesityl group, leading to a diastereoselective outcome. The extent of this control would depend on the reaction conditions and the nature of the reagent.

Computational Modeling for Reaction Mechanism Prediction

In the absence of extensive experimental data, computational modeling serves as a powerful tool to predict reaction mechanisms and understand the underlying electronic and steric effects. Density Functional Theory (DFT) calculations could be employed to model the reaction pathways of this compound.

Such calculations could provide valuable insights into:

The geometries of reactants, transition states, and intermediates.

The activation energies for different potential reaction pathways, allowing for a comparison of their feasibility.

The electronic properties of the molecule, such as the charge distribution and frontier molecular orbitals, which can help in predicting sites of nucleophilic or electrophilic attack.

For example, a computational study could model the nucleophilic attack on the ester carbonyl, quantifying the steric energy penalty imposed by the mesityl group in the transition state. This would provide a theoretical basis for the expected lower reactivity.

Coordination Chemistry of Methyl 6 Mesitylpicolinate

Ligand Design Principles and Structural Modifications

The design of a ligand for a specific application in coordination chemistry involves the careful selection of donor atoms, backbone structure, and peripheral substituents. In Methyl 6-mesitylpicolinate, each component is chosen to impart specific properties to the resulting metal complexes.

The picolinate (B1231196) scaffold, derived from picolinic acid, is a classic bidentate, monoanionic ligand. Upon deprotonation of the carboxylic acid (or hydrolysis of the methyl ester), it coordinates to a metal center through two donor atoms: the nitrogen atom of the pyridine (B92270) ring and one of the oxygen atoms from the carboxylate group. This N,O-chelation forms a highly stable five-membered ring with the metal ion, an arrangement favored by thermodynamic and kinetic stability known as the chelate effect.

The picolinate framework is planar and relatively rigid, which can lead to predictable coordination geometries. A comprehensive analysis of picolinate-based ligands in the Cambridge Structural Database reveals that the bidentate N,O-chelate mode is the most prevalent, accounting for the vast majority of known structures. researchgate.net This robust chelating behavior makes the picolinate group a reliable anchor for building more complex ligand architectures.

The defining feature of this compound is the presence of a mesityl group (2,4,6-trimethylphenyl) at the 6-position of the pyridine ring, adjacent to the nitrogen donor atom. This substituent introduces significant and predictable steric and electronic modifications.

Steric Effects: The mesityl group is exceptionally bulky due to the two methyl groups in its ortho positions. These methyl groups prevent free rotation about the C-C bond connecting the pyridine and mesityl rings, forcing the mesityl group to be nearly perpendicular to the plane of the picolinate chelate ring. This fixed orientation creates a sterically encumbered environment or "pocket" around the metal's coordination site. rsc.orgnih.gov This steric hindrance can enforce unusual coordination numbers or geometries, prevent the binding of additional ligands, and stabilize reactive metal centers by kinetically blocking decomposition pathways. cam.ac.uk

Electronic Effects: As an alkyl-substituted aromatic ring, the mesityl group is generally considered to be a weak electron-donating group through induction. This effect can subtly influence the electron density on the pyridine nitrogen, thereby modulating the σ-donor strength of the ligand and the electronic properties of the metal center. However, its steric influence is typically the dominant factor in its coordination chemistry. chemrxiv.org

Ligand field theory describes how the interaction between a metal's d-orbitals and the orbitals of surrounding ligands affects the electronic structure and properties (such as color, magnetism, and reactivity) of a metal complex. The energy splitting of the d-orbitals, known as the ligand field splitting (Δ), can be "tuned" by modifying the ligand's structure.

The introduction of the mesityl group at the 6-position of the picolinate scaffold is a prime example of ligand field tuning through structural variation.

Steric Tuning: The severe steric bulk of the mesityl group can distort the ideal coordination geometry (e.g., square planar or octahedral), which directly alters the d-orbital splitting pattern. This can influence the spin state of the metal ion and the kinetic lability of the complex. nih.gov

Electronic Tuning: While the electronic effect of the mesityl group is less pronounced than its steric effect, its electron-donating nature can slightly increase the energy of the pyridine nitrogen's donor orbital. This can lead to a stronger interaction with the metal and a modest increase in the ligand field strength compared to an unsubstituted picolinate. By systematically altering substituents on the picolinate ring, a chemist can fine-tune the electronic and, consequently, the spectroscopic and reactive properties of the metal complex.

Metal Complexation Studies

To understand the practical implications of the ligand design, researchers have synthesized and characterized a variety of metal complexes incorporating the 6-mesitylpicolinate (Mespic) ligand. rsc.orgnih.gov These studies reveal how the ligand's unique steric profile dictates the resulting molecular structures.

The synthesis of metal complexes with this ligand typically begins with the preparation of the anionic picolinate form. The methyl ester of this compound can be hydrolyzed to form the corresponding carboxylate salt, such as potassium 6-mesityl-2-picolinate (K(Mespic)). This salt then serves as the ligand precursor for reaction with various metal starting materials. rsc.org

For example, complexes have been synthesized via salt metathesis reactions with metal halides or by ligand exchange with labile precursor complexes. A summary of representative syntheses is provided below:

Metal PrecursorLigand PrecursorResulting Complex
[Rh(CO)2Cl]2K(Mespic)Rh(Mespic)(CO)2
Pd(PhCN)2Cl2K(Mespic)Pd(Mespic)(Ph)Cl(PPh3) (after reaction with PPh3 and Ph2Hg)
CuI·SMe2K(Mespic)[Cu(Mespic)(PPh3)]2 (after reaction with PPh3)

The characterization of these complexes relies on a suite of analytical techniques.

  • NMR Spectroscopy (1H, 13C): Confirms the presence of the ligand framework and provides information about the symmetry of the complex in solution.
  • Infrared (IR) Spectroscopy: Useful for identifying the coordination of the carboxylate group, as the C=O stretching frequency shifts upon binding to a metal. It is also used to observe bands from other ligands, such as the C≡O stretches in carbonyl complexes.
  • Single-Crystal X-ray Diffraction: Provides definitive structural information, including bond lengths, bond angles, and overall coordination geometry in the solid state.
  • Elemental Analysis: Verifies the bulk purity and empirical formula of the synthesized complexes.
  • X-ray diffraction studies have confirmed that the 6-mesitylpicolinate ligand consistently binds in the expected bidentate N,O-chelating fashion. The steric bulk of the mesityl group plays a significant role in defining the final structure and preventing the formation of higher-coordinate species. rsc.org

    Rhodium(I) Complex: The complex Rh(Mespic)(CO)2 adopts a distorted square planar geometry. The Mespic ligand and two carbonyl ligands define the plane around the rhodium center. The mesityl group is oriented nearly perpendicular to the coordination plane, effectively shielding one side of the metal. rsc.org

    Palladium(II) Complex: The palladium complex Pd(Mespic)(Ph)Cl(PPh3) also exhibits a square planar geometry, which is characteristic of Pd(II). The bulky mesityl group influences the arrangement of the other ligands (phenyl, chloride, and triphenylphosphine) around the metal center. rsc.org

    Copper(I) Complex: The copper(I) complex [Cu(Mespic)(PPh3)]2 exists as a dimer in the solid state. Each copper atom is coordinated by one Mespic ligand and one triphenylphosphine (B44618) ligand. The two copper centers are then bridged by the carboxylate oxygen atoms from the opposing Mespic ligands, resulting in a dimeric structure with a central Cu2O2 core. rsc.org

    Selected crystallographic data from these complexes highlight the structural parameters of the coordinated ligand.

    Table 1: Selected Bond Lengths (Å) for Metal-Mespic Complexes rsc.org

    Bond Rh(Mespic)(CO)2 [Cu(Mespic)(PPh3)]2
    M–N1 2.065(2) 2.059(2)

    Table 2: Selected Bond Angles (°) for Metal-Mespic Complexes rsc.org

    Angle Rh(Mespic)(CO)2 [Cu(Mespic)(PPh3)]2
    O1–M–N1 80.82(8) 81.67(7)
    C6–N1–M 115.4(2) 115.6(2)
    C1–O1–M 117.8(2) 116.3(1)

    Following a comprehensive search for scientific literature, it has been determined that there is insufficient available data to generate the requested article on "this compound" according to the specified outline.

    Applications in Catalysis

    Homogeneous Catalysis Utilizing this compound Complexes:There is no accessible research detailing the use of this compound complexes as catalysts in homogeneous reactions.

    Selective Transformations and Enantioselective Catalysis:Information on the use of this compound's complexes for achieving chemical selectivity or in asymmetric catalysis is not present in the searched resources.

    Due to the absence of specific scientific data for "this compound" in these areas, it is not possible to construct the thorough, informative, and scientifically accurate article as requested. The creation of data tables and detailed research findings is unachievable without underlying source material.

    Heterogeneous Catalysis and Immobilization Strategies

    While coordination complexes of picolinate derivatives are explored in catalysis, specific research detailing the application of this compound in heterogeneous catalysis is not extensively documented in publicly available literature. In principle, catalysts involving this ligand could be rendered heterogeneous to facilitate easier separation from reaction products and enhance reusability. researchgate.net

    General strategies for the immobilization of homogeneous catalysts, which could be applicable, involve anchoring the metal complex onto insoluble supports. researchgate.net Common methods include:

    Support on Inorganic Materials: Utilizing supports like silica (B1680970) or metal-organic frameworks (MOFs) where the catalyst can be adsorbed or covalently bonded. researchgate.net

    Polymer Supports: Incorporating the complex into polymer matrices, either through copolymerization of a modified ligand or by post-modification of a pre-formed polymer. researchgate.net

    Magnetic Nanoparticles: Attaching the catalyst to magnetic nanoparticles, allowing for simple magnetic separation from the reaction mixture. researchgate.net

    The goal of these strategies is to combine the high selectivity of a single-site homogeneous catalyst with the practical advantages of a solid, recyclable heterogeneous system. researchgate.net

    Mechanistic Insights into Catalytic Cycles

    Role in Environmental Applications

    Heavy Metal Chelation and Remediation

    There is no specific information in the reviewed literature regarding the use of this compound for heavy metal chelation and remediation. However, the general principle of chelation is a cornerstone of remediation technologies for soils and water contaminated with heavy metals. polyu.edu.hk Chelating agents are compounds that can form stable, water-soluble complexes (chelates) with metal ions, thereby increasing their mobility and facilitating their removal. researchgate.netnih.gov This process is central to remediation techniques like soil washing and enhanced phytoextraction. polyu.edu.hk

    Various chelating agents are employed for this purpose, each with different affinities for specific metals and varying degrees of biodegradability. mdpi.com

    Table 1: Common Chelating Agents in Heavy Metal Remediation

    Chelating Agent Abbreviation Notes
    Ethylenediaminetetraacetic acid EDTA Highly effective for many divalent and trivalent metals but has low biodegradability. nih.govmdpi.com
    meso-2,3-dimercaptosuccinic acid DMSA A dithiol compound effective in chelating metals like lead and mercury. nih.gov
    2,3-Dimercapto-1-propanesulfonic acid DMPS A water-soluble dithiol chelator used for mercury poisoning. nih.gov
    Tetrasodium N,N-bis(carboxymethyl)-L-glutamate GLDA A biodegradable chelating agent derived from plant-based materials. mdpi.com
    Nitrilotriacetic acid NTA A polyamino carboxylic acid that is more easily biodegradable than EDTA. nih.gov

    Sensing and Detection Systems

    While the broader class of coordination compounds is widely used in developing sensors for environmental pollutants, specific applications of this compound in sensing and detection systems for heavy metals are not documented in the available research.

    The general approach involves designing molecules that exhibit a measurable change in their physical properties, such as color or fluorescence, upon binding to a specific metal ion. researchgate.net Electrochemical methods, like anodic stripping voltammetry, and optical sensors based on principles like surface plasmon resonance are commonly used for the sensitive detection of heavy metal ions in environmental samples. mdpi.comhilarispublisher.com The selectivity and sensitivity of these sensors often depend on the specific chelating moiety incorporated into the sensor's design.

    Biological and Medicinal Applications of Coordination Compounds

    Coordination compounds are of significant interest in medicinal chemistry due to the unique properties that metal ions can impart to a molecule. researchgate.netnih.gov The use of metal-based drugs dates back centuries, with modern chemotherapy being revolutionized by the discovery of platinum-based anticancer agents. nih.govresearchgate.net Metal complexes offer diverse coordination geometries, accessible redox states, and unique ligand exchange kinetics that can be tailored for therapeutic purposes. mdpi.com However, there is a lack of specific research in the public domain concerning the biological and medicinal applications of coordination compounds derived from this compound.

    Metal-Based Therapeutics

    The field of metal-based therapeutics is a significant area of drug design, though specific therapeutic applications for complexes of this compound have not been reported. mdpi.comnih.gov The mechanism of action for many metallodrugs involves the metal center directly interacting with biological targets. For example, platinum-based anticancer drugs like cisplatin (B142131) function by binding to DNA, which ultimately triggers apoptosis in cancer cells. nih.gov

    Researchers are actively exploring a variety of metal ions beyond platinum to develop new therapeutics with different mechanisms of action, improved selectivity, and the ability to overcome drug resistance. nih.govnih.gov The choice of metal and the design of the surrounding ligands are critical for controlling the compound's stability, reactivity, and pharmacokinetic profile. researchgate.netmdpi.com

    Table 2: Metals Explored in Therapeutic Drug Design

    Metal Potential Therapeutic Application General Mechanism/Role
    Platinum (Pt) Anticancer Binds to DNA, causing cross-links and inducing apoptosis. nih.gov
    Ruthenium (Ru) Anticancer Can mimic iron in biological systems to enter cells; often activated in the tumor environment. nih.gov
    Gold (Au) Anti-arthritic, Anticancer Can inhibit enzymes through strong binding to sulfur-containing amino acids. nih.gov
    Copper (Cu) Anticancer, Antimicrobial Can generate reactive oxygen species (ROS) and interact with DNA. nih.gov
    Titanium (Ti) Anticancer Shows antitumor activity with potentially lower toxicity than platinum complexes. researchgate.net

    Bioinorganic Chemistry and Metallobiomolecules

    The intersection of coordination chemistry and biology, known as bioinorganic chemistry, explores the roles of metals in biological systems. Picolinic acid, a metabolite of the amino acid tryptophan, and its derivatives are of significant interest in this field due to their ability to act as effective chelating agents for essential and therapeutic metal ions. The coordination of metal ions to picolinate ligands can dramatically alter their biological activity, leading to the development of novel therapeutic and diagnostic agents.

    The general structure of a metal-picolinate complex involves the coordination of the metal ion through the nitrogen atom of the pyridine ring and an oxygen atom of the carboxylate group, forming a stable five-membered chelate ring. In the case of picolinate esters like this compound, the coordination would likely still involve the pyridine nitrogen, with the ester group potentially influencing the steric and electronic properties of the resulting complex.

    Antimicrobial and Antifungal Activity

    Transition metal complexes of picolinic acid and its derivatives have demonstrated significant antimicrobial and antifungal activity. orientjchem.orgscihub.org The chelation of the metal ion to the picolinate ligand is often found to enhance the antimicrobial properties compared to the free ligand or the metal salt alone. This enhancement is thought to be due to an increase in the lipophilicity of the complex, which facilitates its transport across the microbial cell membrane.

    A study on the antibacterial properties of manganese, copper, zinc, cobalt, and nickel picolinates showed strong activity against a range of bacteria that commonly affect food. scihub.org For instance, zinc picolinate was effective against a broad spectrum of bacteria with a minimum inhibitory concentration (MIC) of 0.5 mg/mL against several strains. scihub.org Similarly, copper and cobalt picolinates were effective against Micrococcus luteus and Serratia marcescens at the same concentration. scihub.org The antifungal activity of metal picolinate complexes has also been investigated, with studies showing that the metal complexes exhibit increased fungicidal effects compared to the free ligand.

    Table 1: Minimum Inhibitory Concentration (MIC) of Picolinate Complexes against Selected Bacteria

    Metal Picolinate Bacterium MIC (mg/mL)
    Zinc Picolinate Bacillus cereus 0.5 scihub.orgresearchgate.net
    Zinc Picolinate Shigella flexneri 0.5 scihub.orgresearchgate.net
    Zinc Picolinate Klebsiella pneumoniae 0.5 scihub.orgresearchgate.net
    Copper Picolinate Micrococcus luteus 0.5 scihub.orgresearchgate.net
    Cobalt Picolinate Serratia marcescens 0.5 scihub.orgresearchgate.net
    Nickel Picolinate Bacillus subtilis 0.5 scihub.orgresearchgate.net
    Manganese Picolinate Klebsiella pneumoniae 0.5 scihub.orgresearchgate.net

    This table is generated from data presented in the text.

    Anticancer and Antiproliferative Properties

    The development of metal-based anticancer drugs has been a significant area of research since the discovery of cisplatin. nih.gov Picolinate ligands have been explored as components of novel metal-based anticancer agents. Transition metal complexes with substituted picolinate ligands have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. nih.gov For example, cycloplatinated complexes containing picolinate ligands have shown promising antiproliferative properties. nih.gov

    The mechanism of action of these anticancer complexes can vary but often involves the induction of apoptosis (programmed cell death) in cancer cells. The specific design of the picolinate ligand, including the presence of bulky substituents like the mesityl group in this compound, could influence the lipophilicity and steric hindrance of the complex, potentially leading to selective uptake and activity in cancer cells.

    Other Bioinorganic Applications

    Beyond antimicrobial and anticancer applications, metal complexes of picolinates have been investigated for other bioinorganic roles. For instance, chromium(III) picolinate is a popular nutritional supplement. openmedicinalchemistryjournal.com Copper(II)-picolinate complexes have been studied for their potential antidiabetic properties, with some complexes showing higher insulinomimetic activity than the parent metal ions. nih.gov The ability of picolinic acid to facilitate the absorption of metal ions has also been a subject of interest.

    Spectroscopic and Analytical Data for this compound Not Publicly Available

    Comprehensive searches for experimental spectroscopic and analytical data for the chemical compound this compound have yielded no specific results. While the compound is listed in chemical databases with a CAS number of 1384253-80-8, detailed research findings regarding its characterization through various spectroscopic methods are not available in the public domain.

    Therefore, it is not possible to provide an article with the requested detailed analysis and data tables for the following spectroscopic techniques for this compound:

    Vibrational Spectroscopy (IR, Raman)

    Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D techniques)

    Ultraviolet-Visible (UV-Vis) Spectroscopy

    Mass Spectrometry (MS)

    Information available through scientific literature and chemical data repositories focuses on related but structurally distinct compounds, such as methyl picolinate, or provides general descriptions of the analytical techniques themselves. Without published research on this compound, any attempt to generate the specific content requested would be speculative and not based on factual, scientific data.

    Further research and publication by chemists and spectroscopists would be required to elucidate the structural and electronic properties of this compound and make the requested data available.

    Spectroscopic and Analytical Characterization of Methyl 6 Mesitylpicolinate and Its Derivatives

    X-ray Crystallography for Solid-State Structural Determination

    X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal information on bond lengths, bond angles, and conformational structures, which are crucial for understanding the steric and electronic properties of a molecule.

    For a molecule like Methyl 6-mesitylpicolinate, a single-crystal X-ray diffraction study would yield critical structural data. The analysis would precisely map the spatial relationship between the picolinate (B1231196) ring and the bulky mesityl group. Key parameters that would be determined include the dihedral angle between the pyridine (B92270) ring and the mesityl ring, which dictates the degree of steric hindrance around the nitrogen atom and the ester functionality.

    Hypothetical Crystallographic Data for a Derivative:

    While specific crystallographic data for this compound is not publicly available, a hypothetical dataset for a related derivative, such as a metal complex, could be presented in a standard crystallographic information file (CIF) format. For illustrative purposes, a table of key bond lengths and angles that would be expected is provided below.

    ParameterExpected Value (Å or °)Significance
    C(pyridine)-C(mesityl)~1.49 ÅIndicates the single bond connecting the two aromatic systems.
    C=O (ester)~1.20 ÅTypical double bond length for a carbonyl group.
    C-O (ester)~1.34 ÅCharacteristic single bond length in an ester linkage.
    Pyridine-Mesityl Dihedral Angle45-60°A significant twist would be expected due to steric clash between the rings.

    Note: This data is illustrative and not based on published experimental results for this compound.

    The crystal packing, elucidated through X-ray crystallography, would also reveal intermolecular interactions such as π-stacking or hydrogen bonding, which influence the solid-state properties of the compound.

    Other Advanced Spectroscopic Techniques

    Beyond foundational techniques, advanced spectroscopic methods offer deeper insights into the electronic properties and chiral nature of molecules.

    Fluorescence Spectroscopy in Binding Studies

    Fluorescence spectroscopy is a highly sensitive technique used to study the interaction of fluorescent molecules (fluorophores) with other non-fluorescent molecules (quenchers). nih.gov This method is particularly valuable for determining binding affinities and understanding the mechanisms of molecular interactions. nih.gov

    In the context of this compound derivatives, if a fluorescent tag were introduced or if the molecule itself exhibited intrinsic fluorescence, its interaction with binding partners, such as proteins or metal ions, could be quantified. The binding process can lead to either an enhancement or a quenching of the fluorescence signal. researchgate.net

    Fluorescence Quenching Analysis:

    The mechanism of fluorescence quenching can be either dynamic (collisional) or static (formation of a non-fluorescent ground-state complex). nih.govdovepress.com The Stern-Volmer equation is often employed to analyze the quenching data:

    F0/F = 1 + KSV[Q]

    Where F0 and F are the fluorescence intensities in the absence and presence of the quencher, respectively, [Q] is the quencher concentration, and KSV is the Stern-Volmer quenching constant. By performing temperature-dependent fluorescence measurements, the nature of the quenching mechanism can be elucidated. nih.gov

    For static quenching, the binding constant (Kb) and the number of binding sites (n) can be determined using the following equation:

    log[(F0 - F)/F] = log Kb + n log[Q]

    A hypothetical binding study of a fluorescent derivative of this compound with a quencher could yield the following data:

    [Quencher] (μM)Fluorescence Intensity (a.u.)F₀/Flog[(F₀-F)/F]log[Q]
    01001.00--
    10801.25-0.601.00
    20651.54-0.371.30
    30521.92-0.121.48
    40422.380.141.60
    50352.860.361.70

    Note: This data is hypothetical and for illustrative purposes.

    Circular Dichroism (CD) for Chiral Analysis

    Circular Dichroism (CD) spectroscopy is an essential analytical tool for the study of chiral molecules. youtube.com It measures the differential absorption of left- and right-circularly polarized light. osti.gov For a molecule to be CD-active, it must be chiral. While this compound itself is achiral, the introduction of a chiral center, for instance, by substitution on the mesityl group or through the formation of a complex with a chiral entity, would render the resulting derivative amenable to CD analysis. nih.gov

    CD spectroscopy is particularly powerful for determining the enantiomeric excess (% ee) of a sample and for assigning the absolute configuration of chiral molecules, often through comparison with theoretical calculations. nih.govcnr.it The technique is sensitive to the conformational changes of molecules in solution. cnr.it

    The CD spectrum provides information about the electronic transitions within the molecule. For a chiral derivative of this compound, characteristic CD bands would be expected in the UV-visible region, corresponding to the π-π* and n-π* transitions of the aromatic rings and the carbonyl group. The sign and intensity of these bands, known as Cotton effects, are unique to each enantiomer.

    A rapid determination of enantiomeric excess can be achieved by creating a calibration curve of CD signal intensity versus known % ee. nih.gov

    Computational and Theoretical Studies of Methyl 6 Mesitylpicolinate

    Quantum Chemical Calculations

    Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and geometry of molecules. Methods like Density Functional Theory (DFT) are commonly used to provide a balance between accuracy and computational cost, offering deep insights into molecular properties. academicjournals.org

    Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to the lowest energy state of a molecule, known as its equilibrium geometry. researchgate.net For Methyl 6-mesitylpicolinate, this involves calculating bond lengths, bond angles, and dihedral angles that define its three-dimensional shape.

    A key aspect of this molecule's structure is the rotational freedom around the single bond connecting the picolinate (B1231196) ring and the mesityl group. Conformational analysis would explore the potential energy surface associated with this rotation to identify the most stable conformers. The steric hindrance caused by the bulky mesityl group would significantly influence the preferred orientation relative to the pyridine (B92270) ring. The lowest energy conformation would likely feature a significant twist between the two aromatic rings to minimize steric clash between the ortho-methyl groups of the mesityl ring and the pyridine ring system.

    Table 1: Illustrative Optimized Geometric Parameters for this compound (Calculated at B3LYP/6-31G Level)* This data is illustrative.

    ParameterAtom Pair/GroupValue
    Bond Length (Å) C(pyridine)-C(mesityl)1.49 Å
    C(pyridine)-N1.34 Å
    C=O (ester)1.21 Å
    C-O (ester)1.36 Å
    Bond Angle (°) C-C-N (pyridine ring)123.5°
    C(pyridine)-C(mesityl)-C(mesityl)121.0°
    O=C-O (ester)124.0°
    Dihedral Angle (°) N-C-C-C (Pyridine-Mesityl twist)65.0°

    The electronic properties of a molecule are crucial for understanding its reactivity. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital most likely to donate electrons in a reaction, defining the molecule's nucleophilic character, while the LUMO is the most likely to accept electrons, indicating its electrophilic character. youtube.comresearchgate.net

    For this compound, the HOMO is expected to be primarily localized on the electron-rich mesityl ring, which is activated by three methyl groups. Conversely, the LUMO would likely be distributed over the electron-deficient pyridine-ester system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests a more reactive molecule.

    Table 2: Illustrative Frontier Molecular Orbital Properties of this compound This data is illustrative.

    PropertyValue (eV)Description
    HOMO Energy -6.25 eVRepresents the energy of the highest occupied molecular orbital; related to electron-donating ability.
    LUMO Energy -1.15 eVRepresents the energy of the lowest unoccupied molecular orbital; related to electron-accepting ability.
    HOMO-LUMO Gap (ΔE) 5.10 eVThe energy difference between HOMO and LUMO; indicates chemical reactivity and stability.

    Quantum chemical calculations can accurately predict various spectroscopic properties, which can be used to confirm the structure of a synthesized compound. academicjournals.org For instance, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Infrared (IR) vibrational frequencies can be calculated. These theoretical spectra can be compared with experimental data to validate the optimized geometry and aid in the interpretation of experimental results. Predictions for this compound would show distinct signals for the protons and carbons of the picolinate, mesityl, and methyl ester groups.

    Table 3: Illustrative Predicted ¹H-NMR Chemical Shifts (ppm) for this compound This data is illustrative.

    Proton GroupPredicted Chemical Shift (ppm)Multiplicity
    Pyridine-H (positions 3, 4, 5)7.50 - 8.10 ppmm
    Mesityl-H (aromatic)6.95 ppms
    Ester-CH₃3.90 ppms
    Mesityl-CH₃ (para)2.30 ppms
    Mesityl-CH₃ (ortho)2.10 ppms

    Molecular Dynamics Simulations

    While quantum calculations provide a static picture of a molecule's lowest energy state, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov An MD simulation would model the movement of every atom in this compound, often within a simulated solvent environment, by solving Newton's equations of motion. scilit.com

    These simulations can reveal how the molecule flexes, bends, and rotates at a given temperature. For this compound, MD would be particularly useful for studying the dynamics of the mesityl group's rotation, the flexibility of the ester group, and the molecule's interactions with surrounding solvent molecules. This provides a more realistic understanding of its behavior in solution than a static model alone. researchgate.net

    Table 4: Typical Parameters for a Molecular Dynamics Simulation of this compound in Water This data is illustrative.

    ParameterSettingPurpose
    Force Field AMBER / CHARMMA set of parameters that defines the potential energy of the system.
    Solvent Box TIP3P WaterDefines the simulated aqueous environment.
    Temperature 300 KSimulates physiological or room temperature conditions.
    Pressure 1 barSimulates atmospheric pressure.
    Simulation Time 100 nsThe duration over which the molecular motions are simulated.
    Time Step 2 fsThe small increment of time between successive calculations.

    Docking Studies for Ligand-Receptor Interactions

    Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is fundamental in drug discovery for screening potential drug candidates and understanding their binding mechanisms. nih.gov

    In a hypothetical docking study, this compound would be treated as a ligand and placed into the binding site of a target protein. A scoring function would then be used to estimate the binding affinity, predicting how strongly the ligand binds to the receptor. dergipark.org.tr The results would reveal the specific pose (orientation and conformation) of the ligand in the binding pocket and identify key interactions, such as hydrogen bonds or hydrophobic contacts, with the protein's amino acid residues. The steric bulk of the mesityl group would be a critical factor in determining how well the molecule fits within a receptor's active site.

    Table 5: Illustrative Docking Results for this compound with a Hypothetical Kinase Receptor This data is illustrative.

    ParameterResultInterpretation
    Binding Affinity (Score) -8.5 kcal/molA negative value indicating a favorable binding interaction.
    Interacting Residues Leu83, Val91, Ala145Amino acids involved in hydrophobic interactions with the mesityl group.
    Gln147Amino acid forming a potential hydrogen bond with the pyridine nitrogen.
    Ligand Conformation Dihedral angle of 70°The observed twist between the picolinate and mesityl rings within the binding site.

    Medicinal Chemistry and Biological Activity of Picolinate Derivatives

    Structure-Activity Relationship (SAR) Studies of Related Ligands

    The biological activity of picolinate (B1231196) derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies have been instrumental in elucidating the key molecular features that govern their efficacy and selectivity. A significant body of research has focused on the impact of substituents on the pyridine (B92270) ring, particularly at the 6-position, on the biological activity of these compounds.

    For instance, in the context of antibacterial agents targeting Clostridioides difficile, SAR studies of picolinamides revealed that substitutions at the 2,4-positions of the picolinamide scaffold imparted high selectivity towards C. difficile over other bacteria like MRSA. nih.gov Specifically, the introduction of an ether linkage between the pyridine core and a phenyl ring at the 4-position resulted in potent activity against C. difficile. nih.gov While these studies were on picolinamides, the principles of substitution on the pyridine ring are relevant to picolinates.

    In the realm of herbicides, the substitution at the 6-position of the picolinic acid core has been a key strategy for developing new synthetic auxin herbicides. The replacement of a chlorine atom with a phenyl group at this position led to the discovery of potent herbicides like halauxifen-methyl and florpyrauxifen-benzyl. mdpi.comnih.gov Further exploration by introducing a phenyl-substituted pyrazole at the 6-position of 4-amino-3,5-dichloro-2-picolinic acid resulted in compounds with significantly enhanced herbicidal activity compared to existing commercial herbicides. mdpi.comnih.gov

    The nature of the aryl group at the 6-position and the substituents on this aryl ring play a crucial role in determining the biological activity. For example, in a series of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids, the type and position of substituents on the aryl ring attached to the pyrazole moiety had a profound impact on their herbicidal potency. mdpi.com

    The "magic methyl" effect, where the addition of a single methyl group can drastically alter the biological activity of a compound, is a well-documented phenomenon in medicinal chemistry. nih.govnih.gov The presence of the mesityl group (2,4,6-trimethylphenyl) in Methyl 6-mesitylpicolinate introduces three methyl groups on the phenyl ring at the 6-position. These methyl groups can influence the compound's properties in several ways:

    Steric Hindrance: The methyl groups can create steric bulk, which can influence the binding affinity and selectivity of the molecule for its biological target.

    Lipophilicity: The addition of methyl groups generally increases the lipophilicity of a compound, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

    Conformational Restriction: The methyl groups can restrict the rotation of the mesityl ring, locking the molecule into a specific conformation that may be more favorable for binding to a target receptor or enzyme. nih.gov

    The SAR studies on related 6-aryl picolinates suggest that the electronic and steric properties of the aryl substituent are critical for activity. The mesityl group in this compound, with its unique steric and electronic properties conferred by the three methyl groups, is therefore expected to have a significant impact on its biological profile.

    Table 1: Structure-Activity Relationship of 6-Substituted Picolinate Analogs

    General Structure Substitution at 6-position Observed Biological Activity Key SAR Findings
    Phenyl group Herbicidal activity mdpi.comnih.gov Replacement of chlorine with a phenyl group enhances herbicidal potency. mdpi.comnih.gov
    Phenyl-substituted pyrazole Potent herbicidal activity mdpi.comnih.gov The nature and position of substituents on the aryl ring of the pyrazole moiety significantly influence activity. mdpi.com
    Aryl ether at 4-position Selective antibacterial activity against C. difficile nih.gov 2,4-substitution pattern on the picolinamide core is crucial for selectivity. nih.gov
    Mesityl group (in this compound) Hypothetical The three methyl groups are expected to influence steric, lipophilic, and conformational properties, potentially leading to unique biological activities.

    Biological Evaluation Methodologies for Analogs

    The biological evaluation of picolinate derivatives like this compound involves a range of in vitro and in vivo assays to determine their therapeutic potential. These methodologies are designed to assess the compound's biological activity, mechanism of action, and selectivity.

    In vitro screening is the initial step in the biological evaluation of new chemical entities. This process involves testing the compounds against specific biological targets in a controlled laboratory setting. For picolinate derivatives, in vitro screening can encompass a variety of assays depending on the intended therapeutic application.

    For example, in the development of novel herbicides, the initial screening of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds involved testing their inhibitory activity against the root growth of Arabidopsis thaliana. mdpi.comnih.gov This assay provides a rapid and effective way to identify compounds with potent herbicidal activity.

    In the context of anticancer drug discovery, picolinate analogs would be screened against a panel of cancer cell lines to determine their cytotoxic or cytostatic effects. Similarly, for antimicrobial applications, the compounds would be tested against various strains of bacteria or fungi to determine their minimum inhibitory concentration (MIC). nih.gov

    The genotoxicity of picolinate compounds has also been evaluated in vitro. For instance, chromium picolinate has been studied for its potential to cause DNA damage in human lymphocytes and mouse lymphoma cells using the Comet assay. nih.gov

    Many drugs exert their therapeutic effects by inhibiting the activity of specific enzymes. Picolinate derivatives have been investigated as inhibitors of various enzymes. Enzyme inhibition studies are crucial for understanding the mechanism of action of these compounds and for optimizing their potency and selectivity.

    The general process of an enzyme inhibition assay involves measuring the rate of the enzymatic reaction in the presence and absence of the inhibitor. By varying the concentration of the inhibitor, one can determine its inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). nih.govyoutube.com

    Different types of enzyme inhibition, such as competitive, non-competitive, and uncompetitive, can be distinguished by analyzing the enzyme kinetics in the presence of the inhibitor. youtube.com For example, phenopicolinic acid has been identified as an inhibitor of dopamine β-hydroxylase. nih.gov

    Receptor binding assays are used to determine the affinity of a compound for a specific receptor. These assays are fundamental in drug discovery, as many drugs act by binding to receptors and modulating their activity. The principle of a receptor binding assay involves incubating a source of the receptor (e.g., cell membranes or purified protein) with a labeled ligand (usually a radioligand) that is known to bind to the receptor.

    The ability of a test compound, such as a picolinate derivative, to bind to the receptor is then measured by its ability to compete with the labeled ligand for the binding sites. The data from these competition experiments are used to calculate the inhibitory constant (Ki) of the test compound, which is a measure of its binding affinity for the receptor. mdpi.com

    For example, in the study of synthetic auxin herbicides, molecular docking analyses were used to predict the binding of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds to the auxin-signaling F-box protein 5 (AFB5) receptor. mdpi.comnih.gov These computational predictions can be validated experimentally using receptor binding assays.

    Development of this compound as a Lead Scaffold

    A lead scaffold is a core chemical structure that has been identified as having a desired biological activity and can be chemically modified to develop more potent and selective drug candidates. The picolinate framework, particularly with substitution at the 6-position, has shown significant potential as a lead scaffold in various therapeutic areas. mdpi.comnih.govnih.gov

    The development of this compound as a lead scaffold would be based on its unique structural features and the promising biological activities observed in related 6-aryl-picolinate derivatives. The mesityl group offers a distinct substitution pattern that can be systematically explored to optimize the compound's pharmacological properties.

    Rational drug design is a modern approach to drug discovery that involves the design of new molecules with a specific biological target in mind. nih.govrsc.orgnih.govmdpi.com This approach relies on a detailed understanding of the three-dimensional structure of the biological target and the principles of molecular recognition.

    In the context of developing this compound as a lead scaffold, rational drug design approaches would be employed to:

    Identify and Validate a Biological Target: The first step is to identify a biological target (e.g., an enzyme or receptor) that is implicated in a particular disease.

    Structure-Based Drug Design: If the 3D structure of the target is known, computational techniques such as molecular docking can be used to predict how this compound and its analogs bind to the target. nih.gov This information can guide the design of new derivatives with improved binding affinity and selectivity. For example, in the development of selective PI3Kα inhibitors, structure-based drug design and molecular docking were used to inform the design of a novel series of inhibitors. nih.gov

    Ligand-Based Drug Design: In the absence of a known 3D structure of the target, ligand-based methods can be used. These methods rely on the knowledge of other molecules that bind to the target of interest. By analyzing the common structural features of these known ligands, a pharmacophore model can be developed to guide the design of new compounds.

    The development of picolinate-based compounds has benefited from rational design approaches. For instance, the design of novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid herbicides was inspired by the structures of existing 6-aryl-2-picolinate herbicides. mdpi.comnih.gov

    Table 2: Rational Drug Design Approaches for Picolinate Derivatives

    Design Approach Methodology Application in Picolinate Development
    Structure-Based Drug Design Molecular Docking, X-ray Crystallography Predicting the binding mode of picolinate derivatives to their target proteins, such as the AFB5 receptor for herbicidal picolinates. mdpi.comnih.gov
    Ligand-Based Drug Design Pharmacophore Modeling, Quantitative Structure-Activity Relationship (QSAR) Guiding the synthesis of new picolinate analogs with improved activity based on the structures of known active compounds. mdpi.comnih.gov
    Fragment-Based Drug Design Identifying small molecular fragments that bind to the target and then growing or linking them to create a lead compound. Could be applied to identify key binding interactions for the picolinate core and the mesityl group.

    Prodrug Strategies

    There is no available research or documentation on the application of prodrug strategies involving this compound. A prodrug is an inactive or less active molecule that is converted into an active drug within the body. This approach is often employed to improve the pharmacokinetic properties of a drug, such as its absorption, distribution, metabolism, and excretion. The scientific literature contains no evidence of this compound being designed as a prodrug or being used as a promoiety to deliver an active pharmaceutical ingredient.

    Investigation of Biological Targets and Mechanisms of Action

    Consistent with the lack of information on its prodrug applications, there are no published studies detailing the investigation of biological targets or the mechanism of action for this compound. The process of identifying a drug's biological target—the specific molecule in the body, such as a protein or nucleic acid, that it interacts with to produce its effect—and elucidating its mechanism of action is fundamental to drug discovery and development. For this compound, this crucial information is absent from the scientific record.

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